molecular formula C11H15BrClN B2399697 6-Bromo-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride CAS No. 2460754-41-8

6-Bromo-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride

Cat. No.: B2399697
CAS No.: 2460754-41-8
M. Wt: 276.6
InChI Key: KALFOQHVFMSIQD-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride is a chemical compound with the molecular formula C11H15BrClN It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom, making it a halogenated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride typically involves the bromination of 3,3-dimethyl-1,2-dihydroindene followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3,3-dimethyl-1,2-dihydroinden-1-amine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 3,3-dimethyl-1,2-dihydroinden-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1,2-dihydroinden-1-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Chloro-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride: Contains a chlorine atom instead of bromine, which may alter its chemical and biological properties.

    6-Fluoro-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride:

Uniqueness

6-Bromo-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11;/h3-5,10H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALFOQHVFMSIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)Br)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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